ent-16S,17-Dihydroxyatisan-3-one
CAS No.: 112523-91-8
Cat. No.: VC21362648
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112523-91-8 |
|---|---|
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (1S,4S,9S,10R,12R,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one |
| Standard InChI | InChI=1S/C20H32O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m1/s1 |
| Standard InChI Key | GFMRAAZMCOCUCY-ALCQSMKISA-N |
| Isomeric SMILES | C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@@H](CC3)[C@@](C4)(CO)O)(C)C |
| SMILES | CC1(C2CCC34CCC(CC3C2(CCC1=O)C)C(C4)(CO)O)C |
| Canonical SMILES | CC1(C2CCC34CCC(CC3C2(CCC1=O)C)C(C4)(CO)O)C |
| Appearance | Powder |
Introduction
Chemical Structure and Identification
ent-16S,17-Dihydroxyatisan-3-one is a tetracyclic diterpenoid with the molecular formula C20H32O3 and a molecular weight of 320.5 g/mol . The compound is identified in chemical databases through several identifiers:
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 112523-91-8 |
| PubChem CID | 453152 |
| DSSTox Substance ID | DTXSID90920829 |
| Metabolomics Workbench ID | 135874 |
| Wikidata | Q82893542 |
The compound is formally known as (1S,4S,9S,10R,12R,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one . This systematic IUPAC name describes its complex structure, highlighting the specific stereochemistry that defines this particular diterpenoid.
Synonyms
The compound is also known by several synonyms in scientific literature:
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ent-16α,17-dihydroxyatisan-3-one
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Atisan-3-one, 16,17-dihydroxy-, (5β,8α,9β,10α,12α)-
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(5beta,8alpha,9beta,10alpha,12alpha)-16,17-Dihydroxyatisan-3-one
Each of these names provides information about the structure, with particular emphasis on the stereochemistry at critical carbon positions.
Structural Characteristics
Chemical Skeleton and Functional Groups
ent-16S,17-Dihydroxyatisan-3-one belongs to the ent-atisane class of diterpenoids . The ent-atisane skeleton is characterized by a tetracyclic framework with specific stereochemistry. The key structural features of this compound include:
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A ketone group at position C-3
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Hydroxyl groups at positions C-16 (S configuration) and C-17
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A rigid tetracyclic framework with defined stereochemistry
The 2D structure of this compound has been determined, though interestingly, the conformer generation for 3D structure has failed at the generation step according to PubChem data . This suggests possible challenges in predicting the precise three-dimensional arrangement of this complex molecule.
Structure-Activity Relationship
The specific positioning of the hydroxyl groups at positions C-16 and C-17 appears to be critical for the biological activity of this compound. The ent configuration (opposite to the natural configuration) of the atisane skeleton likely contributes to its unique biological properties, distinguishing it from related compounds with similar structures but different stereochemistry.
Biological Activities
Apoptosis Induction
One of the most significant biological activities of ent-16S,17-Dihydroxyatisan-3-one is its ability to induce apoptosis (programmed cell death) in cancer cells. In experimental studies, the compound has demonstrated notable apoptosis-inducing activity against MDR1-transfected L5718 mouse lymphoma cell lines.
When tested at a concentration of 50 μg/ml, ent-16S,17-Dihydroxyatisan-3-one induced apoptosis in 26.5% of cells . This finding positions it among the more effective diterpenes studied in this particular research.
Comparison with Related Compounds
The structural relative ent-16α,17-dihydroxykauran-3-one showed even greater apoptosis-inducing activity (31.4%) in the same study . This comparison provides valuable insights into structure-activity relationships among related diterpenoids:
| Compound | Apoptosis Induction (%) | Test Concentration |
|---|---|---|
| ent-16α,17-dihydroxykauran-3-one | 31.4% | 50 μg/ml |
| ent-16α,17-dihydroxyatisan-3-one | 26.5% | 50 μg/ml |
These results suggest that subtle differences in the tetracyclic frameworks of these compounds (kaurane vs. atisane skeletons) may influence their biological activities, with the kaurane derivative showing slightly enhanced apoptosis-inducing properties.
Research Methodology and Findings
Experimental Techniques
The apoptosis-inducing activity of ent-16S,17-Dihydroxyatisan-3-one was evaluated using flow cytometry with the FITC-annexin-V/propidium iodide assay. The methodology involved:
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Preparation of MDR1-transfected L5718 mouse lymphoma cells
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Treatment with the test compound at 50 μg/ml
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Cell processing including centrifugation, washing with PBS, and resuspension in binding buffer
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Addition of Annexin V-FITC and incubation at room temperature
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Further washing, resuspension, and addition of propidium iodide
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Measurement and analysis of fluorescence activity using a Becton Dickinson FACScan instrument
This methodology allows for the quantitative assessment of apoptosis induction, providing reliable data on the compound's biological activity.
Structural Classification
ent-16S,17-Dihydroxyatisan-3-one is classified as an ent-atisane-type diterpenoid in comprehensive studies of diterpenoid structural diversity . This classification places it within a broader framework of structurally related compounds, many of which have shown various biological activities including anticancer, anti-inflammatory, and antiviral properties.
Significance in Natural Product Drug Discovery
Diterpenoids in Drug Discovery
Diterpenoids as a class are of significant interest in natural product drug discovery due to their exceptional structural diversity and pronounced biological activities . ent-16S,17-Dihydroxyatisan-3-one represents one example of how these complex natural products can exhibit potentially therapeutic properties, particularly in the context of cancer research.
The tetracyclic structure of this compound, combined with its specific functional groups, creates a unique chemical entity that interacts with biological systems in ways that could potentially be harnessed for therapeutic purposes.
Future Research Directions
While the apoptosis-inducing activity of ent-16S,17-Dihydroxyatisan-3-one has been demonstrated in preliminary studies, several aspects warrant further investigation:
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The molecular mechanisms underlying its apoptosis-inducing activity
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Structure-activity relationship studies to optimize the biological effects
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Evaluation against a broader range of cancer cell lines
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Assessment of in vivo efficacy and toxicity profiles
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Potential synergistic effects with established cancer therapeutics
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